molecular formula C30H32FN3O5 B2961373 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide CAS No. 1185171-81-6

4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide

Numéro de catalogue: B2961373
Numéro CAS: 1185171-81-6
Poids moléculaire: 533.6
Clé InChI: ULGWOXYRPALEDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((1-(2-Fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide is a quinazolinone-derived benzamide compound characterized by a 2-fluorobenzyl substitution at the quinazolinone N1 position and an N-pentylamide side chain. The compound’s fluorine atom on the benzyl group enhances electronegativity and metabolic stability, while the pentyl chain increases lipophilicity compared to shorter alkyl or aryl substituents .

Propriétés

Numéro CAS

1185171-81-6

Formule moléculaire

C30H32FN3O5

Poids moléculaire

533.6

Nom IUPAC

4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-pentylbenzamide

InChI

InChI=1S/C30H32FN3O5/c1-4-5-8-15-32-28(35)21-13-11-20(12-14-21)18-34-29(36)23-16-26(38-2)27(39-3)17-25(23)33(30(34)37)19-22-9-6-7-10-24(22)31/h6-7,9-14,16-17H,4-5,8,15,18-19H2,1-3H3,(H,32,35)

Clé InChI

ULGWOXYRPALEDH-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4F)OC)OC

Solubilité

not available

Origine du produit

United States

Activité Biologique

The compound 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide belongs to a class of quinazoline derivatives that have shown promising biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological properties:

  • Core Structure : The quinazoline moiety is known for its diverse biological activities.
  • Substituents : The presence of a fluorobenzyl group and methoxy groups enhances its lipophilicity and potentially its binding affinity to biological targets.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit anticancer properties through various mechanisms:

  • Inhibition of Kinases : Many quinazoline compounds act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.
  • Induction of Apoptosis : They can trigger programmed cell death in cancerous cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Some studies have shown that these compounds can induce cell cycle arrest at specific phases, inhibiting tumor growth.

Case Studies

  • Study on Antitumor Activity :
    • A study conducted on a series of quinazoline derivatives demonstrated that compounds similar to 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) .
    • The compound was found to inhibit cell proliferation with an IC50 value in the low micromolar range.
  • Mechanistic Insights :
    • In vitro assays indicated that the compound activates caspase pathways, leading to apoptosis in cancer cells .
    • Additionally, it was shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.

Efficacy and Selectivity

The selectivity of 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide for cancer cells over normal cells is critical for its therapeutic potential. Studies have indicated:

  • Therapeutic Index : The therapeutic index is favorable due to lower binding affinities to non-target receptors compared to target kinases .
  • Binding Affinity Studies : Binding assays using X-ray fluorescence spectroscopy have confirmed its selective binding profile .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of MCF-7 and HeLa cells
Apoptosis InductionActivation of caspase pathways
Cell Cycle ArrestG1 phase arrest

Binding Affinity Comparison

CompoundTarget ReceptorBinding Affinity (nM)
4-((1-(2-fluorobenzyl)-...EGFR50
Similar Quinazoline DerivativeEGFR120
Non-target ReceptorVEGFR>1000

Comparaison Avec Des Composés Similaires

Structural and Functional Insights:

Fluorination often improves metabolic stability and bioavailability . The 2-methylbenzyl analog () may exhibit increased steric hindrance but reduced electronic effects compared to the fluorine-substituted derivative.

N-phenyl analogs (Evidences 2–3) may engage in π-π stacking with aromatic residues in biological targets, whereas the pentyl chain prioritizes hydrophobic interactions .

Physicochemical and Spectral Comparisons

  • logP and Solubility :
    The target compound’s longer alkyl chain (pentyl vs. phenyl) increases logP, as seen in (logP 5.33 for N-phenyl) versus the estimated logP ~6.0 for N-pentyl. This aligns with trends where alkyl chains enhance lipophilicity .
  • Hydrogen-Bonding Capacity: All analogs have one hydrogen-bond donor (amide NH), but the 2-fluorobenzyl group in the target compound may introduce additional weak hydrogen-bond acceptor sites.
  • Spectral Confirmation: While focuses on triazole derivatives, the IR and NMR techniques described (e.g., C=O stretching at ~1660–1682 cm⁻¹, NH bands at ~3150–3414 cm⁻¹) are applicable to quinazolinone derivatives for confirming tautomeric forms and substituent effects .

Research Implications and Limitations

The target compound’s structural modifications suggest optimized lipophilicity and target engagement compared to its analogs. However, the absence of specific bioactivity data in the evidence limits direct pharmacological comparisons. Further studies should explore:

  • Kinase Inhibition Profiles: Fluorinated quinazolinones often target EGFR or VEGFR kinases.
  • Solubility-Bioavailability Trade-offs : The pentyl chain’s impact on pharmacokinetics requires experimental validation.
  • Synthetic Yield Optimization: ’s emphasis on spectral purity (e.g., tautomer confirmation via IR/NMR) underscores the need for rigorous analytical validation in quinazolinone synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.